Methyl linolelaidate

Catalog No.
S620263
CAS No.
2462-85-3
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl linolelaidate

CAS Number

2462-85-3

Product Name

Methyl linolelaidate

IUPAC Name

methyl octadeca-9,12-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3

InChI Key

WTTJVINHCBCLGX-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Synonyms

9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E), 9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide, methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate, methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate, methyl linoleate 13-hydroperoxide, (9Z,11E)-, methyl linoleate hydroperoxide

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC

Methyl octadeca-9,12-dienoate is a natural product found in Pourthiaea arguta, Streptomyces piomogenus, and other organisms with data available.

Methyl linolelaidate, also known as methyl linolelaidic acid or methyl trans,trans-9,12-octadecadienoate, is an ester derived from linolelaidic acid. It has the molecular formula C19H34O2C_{19}H_{34}O_{2} and a molecular weight of approximately 294.47 g/mol. This compound features two trans double bonds located at the 9th and 12th carbon positions of the fatty acid chain, distinguishing it from its cis counterpart, methyl linoleate . Methyl linolelaidate is primarily found in certain vegetable oils and is of interest due to its unique chemical properties and potential health benefits.

Typical of unsaturated fatty acid esters. Key reactions include:

  • Hydrogenation: Methyl linolelaidate can be hydrogenated to produce saturated fatty acid esters. For example:

    C19H34O2+H2C19H38O2C_{19}H_{34}O_{2}+H_{2}\rightarrow C_{19}H_{38}O_{2}

    This reaction releases energy, with a standard enthalpy change (ΔrH\Delta rH^{\circ}) of approximately -233.0 kJ/mol .
  • Oxidation: The compound can also undergo oxidation, particularly under high temperatures and low oxygen conditions, leading to the formation of hydroperoxides and other oxidation products .

Methyl linolelaidate can be synthesized through several methods:

  • Esterification: The most common method involves the esterification of linolelaidic acid with methanol in the presence of an acid catalyst.
  • Transesterification: This process involves converting triglycerides from vegetable oils into methyl esters using methanol and a catalyst, typically sodium hydroxide or potassium hydroxide.
  • Chemical Synthesis: Advanced synthetic routes may involve multi-step organic reactions to selectively introduce the trans double bonds characteristic of this compound.

Methyl linolelaidate finds applications in various fields:

  • Food Industry: Used as a flavoring agent or emulsifier in food products.
  • Cosmetics: Incorporated into formulations for skin care due to its emollient properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its anti-inflammatory and antioxidant activities.
  • Biodiesel Production: Serves as a feedstock for biodiesel due to its fatty acid composition.

Interaction studies have demonstrated that methyl linolelaidate can interact with various biological molecules, influencing metabolic pathways related to lipid metabolism and inflammation. Its role as an antioxidant has been highlighted in studies examining its protective effects against cellular damage caused by oxidative stress . Furthermore, research into its interactions with enzymes involved in lipid metabolism suggests potential regulatory effects on fatty acid profiles in biological systems.

Methyl linolelaidate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeDouble BondsUnique Features
Methyl LinoleateEster of Linoleic AcidTwo cisCommonly found in vegetable oils
Methyl OleateEster of Oleic AcidOne cisHigher stability compared to methyl linolelaidate
Methyl ArachidateEster of Arachidic AcidNo double bondsHigher melting point; solid at room temperature
Methyl PalmitateEster of Palmitic AcidNo double bondsWidely used as a food additive

Methyl linolelaidate is unique due to its specific arrangement of trans double bonds, which affects its physical properties and biological activities compared to other similar compounds.

Structural Characterization (XRD, NMR, IR)

Methyl linolelaidate, with the chemical formula C19H34O2, is the methyl ester of linolelaidic acid, which is the trans isomer of linoleic acid [1]. The compound is characterized by its unique structural features, particularly the presence of two trans double bonds at positions 9 and 12 in the carbon chain [5]. The IUPAC name for this compound is methyl (9E,12E)-octadeca-9,12-dienoate, which reflects its structural configuration with the E notation indicating the trans geometry at both double bonds [1].

The molecular structure of methyl linolelaidate contains a total of 55 atoms, including 19 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms [1]. The compound features 54 bonds, including 20 non-hydrogen bonds, 3 multiple bonds, 15 rotatable bonds, 3 double bonds, and 1 aliphatic ester group [1]. This structural arrangement contributes to the compound's physical and chemical properties.

X-ray Diffraction Analysis

X-ray diffraction (XRD) studies of methyl linolelaidate reveal important information about its crystal structure. While specific XRD data for methyl linolelaidate itself is limited, studies on related trans fatty acid esters provide valuable insights [21]. Crystallographic analysis of cholesteryl linolelaidate (cholesteryl trans-9-trans-12-octadecadienoate) at 123 K shows a monoclinic crystal structure with space group P2(1) and cell dimensions a = 13.03(3), b = 8.76(2), c = 17.90(4) Å, β = 89.7(2)° [21]. The molecule adopts a fully extended conformation (length 43.3 Å), except for a symmetric bowing in the linolelaidate chain segment containing the two unconjugated trans ethylenic bonds [21].

The torsion angles at the four carbon-carbon bonds adjacent to the carbon-carbon double bonds are all in the preferred (+/-)-skew range, allowing for efficient chain packing without having a regular subcell structure [21]. This arrangement is similar to the overall conformation observed in oleate chains in crystals of cholesteryl oleate, despite the chemical differences between oleate and linolelaidate chains [21].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of methyl linolelaidate. In 1H-NMR spectra, the methyl ester protons of methyl linolelaidate typically appear as a singlet at approximately 3.7 ppm [19]. The trans configuration of the double bonds in methyl linolelaidate gives rise to characteristic signals that differ from those of its cis counterpart (methyl linoleate) [3] [4].

The 13C-NMR spectrum of methyl linolelaidate shows signals for the carbonyl carbon of the ester group at around 172-174 ppm [19]. The carbon atoms involved in the trans double bonds typically resonate in the range of 130-135 ppm, which is slightly different from the chemical shifts observed for cis double bonds [4]. The methoxy carbon of the methyl ester group appears at approximately 51.5 ppm [19].

Infrared Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the trans configuration in fatty acid esters like methyl linolelaidate [8] [12]. The trans double bonds in methyl linolelaidate give rise to a characteristic absorption band at approximately 967 cm-1, which is due to the out-of-plane deformation of C-H bonds adjacent to the trans double bond [12] [23]. This band is distinct from the absorption of cis double bonds, which typically occurs at around 720 cm-1 [8].

Other important IR absorption bands for methyl linolelaidate include:

  • C-H stretching vibrations of the alkene groups at 3100-3000 cm-1 [8]
  • C-H stretching of methylene groups at 2960-2860 cm-1 [8]
  • C=O stretching of the ester group at 1750-1715 cm-1 [8]
  • C=C stretching at 1666-1640 cm-1 [8]
  • C-O stretching of the ester group at 1230-1030 cm-1 [8]

Table 1: Key Infrared Absorption Bands of Methyl Linolelaidate

Functional GroupWavenumber (cm-1)Vibration Mode
C-H (alkene)3100-3000Stretching
C-H (methylene)2960-2860Stretching
C=O (ester)1750-1715Stretching
C=C1666-1640Stretching
C-O (ester)1230-1030Stretching
Trans C=C~967C-H deformation

The IR spectrum of methyl linolelaidate can be used to distinguish it from its cis isomer (methyl linoleate) based on the presence of the characteristic trans absorption band [12] [23].

Thermodynamic Parameters (Melting/Boiling Points)

The thermodynamic properties of methyl linolelaidate are important for understanding its physical behavior under different conditions [10]. These properties include melting point, boiling point, density, and other thermal characteristics.

Melting Point

The melting point of methyl linolelaidate is not extensively documented in the literature, but it is expected to be higher than that of its cis counterpart (methyl linoleate) due to the more linear arrangement of the trans double bonds, which allows for more efficient molecular packing [22]. For comparison, methyl linoleate has a reported melting point of approximately -35°C [10]. The trans configuration in methyl linolelaidate would likely result in a higher melting point, possibly in the range of -20 to -10°C, though precise experimental data is limited [22] [26].

Boiling Point

The boiling point of methyl linolelaidate is reported to be approximately 152°C at 2 mmHg pressure [26]. Under standard pressure conditions, the boiling point would be significantly higher. For comparison, methyl linoleate has a reported boiling point of 192°C at 4 mmHg [10]. The difference in boiling points between the cis and trans isomers reflects their structural differences and intermolecular forces [10] [26].

Density and Other Physical Properties

Methyl linolelaidate has a density of approximately 0.88 g/mL at 25°C [26]. This is comparable to the density of methyl linoleate, which is reported as 0.889 g/mL at 25°C [10]. The similar densities reflect the identical molecular formula and weight of these isomers, with differences arising primarily from their molecular packing due to the cis versus trans configuration [10] [26].

Additional physical properties of methyl linolelaidate include:

  • Molecular weight: 294.47 g/mol [1] [26]
  • Refractive index: 1.4580-1.4620 [26]
  • Flash point: -1°C [26]
  • Physical state at room temperature: Liquid [26]
  • Color: Clear, colorless [26]

Table 2: Thermodynamic Parameters of Methyl Linolelaidate

ParameterValueConditions
Molecular Weight294.47 g/mol-
Melting PointHigher than -35°C (estimated)-
Boiling Point152°C2 mmHg pressure
Density0.88 g/mL25°C
Refractive Index1.4580-1.4620-
Flash Point-1°C-
Physical StateLiquidRoom temperature
ColorClear, colorless-

The thermodynamic properties of methyl linolelaidate are influenced by its molecular structure, particularly the trans configuration of its double bonds, which affects molecular packing and intermolecular interactions [22] [26].

Solubility and Partition Coefficients

The solubility and partition behavior of methyl linolelaidate are critical parameters that influence its interactions with various solvents and biological systems [13] [17]. These properties are determined by the compound's molecular structure, particularly its long hydrocarbon chain and the presence of the ester group [26].

Solubility

Methyl linolelaidate has limited solubility in water, with a reported value of approximately 0.019 mg/L [26]. This low water solubility is expected due to the predominantly hydrophobic nature of the molecule, with its long hydrocarbon chain containing 18 carbon atoms [26]. The compound is, however, soluble in various organic solvents, including:

  • Dimethylformamide (DMF) [10]
  • Fat solvents [10]
  • Oils [10]
  • Chloroform (sparingly) [6]
  • Ethyl acetate (slightly) [6]
  • Methanol (slightly) [6]

The solubility of methyl linolelaidate in organic solvents is influenced by the polarity of the solvent and the ability of the solvent molecules to interact with the ester group and the hydrocarbon chain of the compound [13] [17]. The trans configuration of the double bonds in methyl linolelaidate may also affect its solubility compared to its cis isomer (methyl linoleate) due to differences in molecular packing and intermolecular interactions [5] [26].

Partition Coefficient

The partition coefficient (log P) is a measure of the differential solubility of a compound in a hydrophobic solvent (typically octanol) and a hydrophilic solvent (typically water) [13]. It is an important parameter for predicting the behavior of a compound in biological systems, including its absorption, distribution, and bioaccumulation potential [13].

For methyl linolelaidate, the calculated log P value is expected to be high, indicating its lipophilic nature [25]. While specific experimental data for methyl linolelaidate is limited, the log P value for the structurally similar methyl linoleate is reported to be approximately 7.64 [2]. Given the structural similarities, methyl linolelaidate would likely have a comparable log P value, possibly with slight variations due to the trans configuration of its double bonds [25] [26].

The high log P value indicates that methyl linolelaidate strongly partitions into the lipid phase in a two-phase system, which is consistent with its low water solubility and high solubility in organic solvents [13] [25]. This lipophilicity is an important factor in determining the compound's behavior in various applications, including its potential interactions with biological membranes [13].

Table 3: Solubility and Partition Properties of Methyl Linolelaidate

ParameterValueNotes
Water Solubility0.019 mg/LLimited solubility due to hydrophobic nature
Solubility in Organic SolventsSolubleDMF, fat solvents, oils
Solubility in ChloroformSparingly soluble-
Solubility in Ethyl AcetateSlightly soluble-
Solubility in MethanolSlightly soluble-
Log P (Octanol/Water)~7.6 (estimated)Indicates high lipophilicity

The solubility and partition behavior of methyl linolelaidate are important considerations for its applications and interactions with various systems, including potential biological interactions [13] [17] [25].

Oxidative Stability and Hydroperoxide Formation

Methyl linolelaidate, like other unsaturated fatty acid esters, is susceptible to oxidation, though its trans configuration provides some differences in oxidative stability compared to its cis counterpart [14] [18]. The oxidation process involves the formation of hydroperoxides as primary oxidation products, which can further decompose to form secondary oxidation products [24] [27].

Oxidative Stability

The oxidative stability of methyl linolelaidate is influenced by several factors, including:

  • The presence of two trans double bonds, which are generally more stable than cis double bonds [16]
  • The depth or amount of the compound exposed to oxygen [14] [18]
  • The partial pressure of oxygen [18]
  • Temperature and exposure to light [5]

Studies on the oxidation kinetics of methyl linoleate, which is structurally similar to methyl linolelaidate except for the configuration of the double bonds, provide insights into the oxidation behavior of these compounds [14] [18]. The oxidation rate decreases with increasing depth or amount of the compound, indicating that oxygen diffusion into the bulk phase is a limiting factor [14] [18]. For instance, at a depth of 5 mm, the relative oxidation rate of methyl linoleate is approximately 0.14 times that of a thin film without diffusion limitations [18].

The oxidation rate also decreases with decreasing oxygen partial pressure [18]. The saturation constant of oxygen for the oxidation of methyl linoleate has been estimated to be approximately 1.23 kPa, which is significantly lower than the partial pressure of oxygen in air at atmospheric pressure (approximately 21 kPa) [18]. This suggests that even at relatively low oxygen partial pressures, oxidation can proceed at a significant rate if other conditions are favorable [18].

Hydroperoxide Formation

The oxidation of methyl linolelaidate leads to the formation of hydroperoxides as primary oxidation products [24] [27]. The process involves the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond, followed by the addition of oxygen to form a peroxyl radical, which then abstracts a hydrogen atom from another molecule to form a hydroperoxide [24] [27].

In the case of methyl linoleate, four conjugated diene hydroperoxides have been identified as the main products of oxidation [27]:

  • 13-hydroperoxy-9-cis, 11-trans-octadecadienoic acid methyl ester
  • 13-hydroperoxy-9-trans, 11-trans-octadecadienoic acid methyl ester
  • 9-hydroperoxy-10-trans, 12-cis-octadecadienoic acid methyl ester
  • 9-hydroperoxy-10-trans, 12-trans-octadecadienoic acid methyl ester

For methyl linolelaidate, which already has trans double bonds at positions 9 and 12, the hydroperoxide formation pattern would be different, but the positions of hydroperoxide formation (at carbons 9 and 13) would likely be similar due to the similar positions of the double bonds [24] [27].

The ratio of different hydroperoxide isomers formed during oxidation is influenced by factors such as oxygen pressure and substrate concentration [27]. For instance, in the oxidation of methyl linoleate, the ratio of cis,trans to trans,trans hydroperoxides increases with increasing substrate concentration, but is independent of oxygen pressure [27].

Table 4: Factors Affecting Oxidative Stability and Hydroperoxide Formation in Methyl Linolelaidate

FactorEffect on OxidationNotes
Trans ConfigurationIncreases stabilityCompared to cis configuration
Depth/AmountDecreases rateDue to oxygen diffusion limitations
Oxygen Partial PressureIncreases rateSaturation constant ~1.23 kPa
TemperatureIncreases rateHigher temperatures accelerate oxidation
Light ExposureIncreases ratePhotoxidation pathway
Substrate ConcentrationAffects isomer ratioHigher concentration increases cis,trans ratio

Methyl linolelaidate features a long-chain fatty acid structure esterified with methanol at the carboxyl end, enhancing its solubility in organic solvents compared to its free acid form [2]. The trans configuration of the double bonds confers unique physical and chemical properties that distinguish it from cis-linoleate derivatives. The trans geometry results in a more linear molecular structure, leading to higher melting points and increased thermal stability compared to cis isomers [6].

Biological Occurrence and Natural Sources

Phytochemical Distribution in Medicinal Plants

Methyl linolelaidate has been identified as a natural constituent in several medicinal plant species, though its occurrence is significantly less widespread than its cis counterpart. Leonurus japonicus and Ageratum conyzoides represent the primary documented natural sources of this compound, where it has been detected using gas chromatography-mass spectrometry (GC-MS) analysis [7].

In the Fabaceae family, methyl linolelaidate has been identified in the lipoidal fractions of Sophora secundiflora and Sophora tomentosa leaves. GC-MS analysis of these species revealed the presence of various fatty acid methyl esters, with methyl linolelaidate contributing to the overall fatty acid profile [8]. The compound was found in the saponifiable fraction alongside other bioactive lipophilic compounds, suggesting its involvement in the plants' secondary metabolite network.

The Asteraceae family provides additional sources, with Helichrysum pedunculatum leaves yielding methyl linolelaidate through extraction and isolation procedures [9]. The antibacterial activity-guided fractionation of dichloromethane extracts from this species resulted in the isolation of both linoleic and oleic acids, indicating the presence of their corresponding methyl esters.

Comparative phytochemical distribution studies have also reported the presence of methyl linolelaidate in Pourthiaea arguta and Eleutherococcus koreanus, expanding the known botanical sources to include members of the Rosaceae and Araliaceae families [10]. These findings suggest that the biosynthesis of trans fatty acid methyl esters may represent a conserved metabolic capability across diverse plant lineages.

Metabolic Pathways in Lipid Biosynthesis

The biosynthesis of methyl linolelaidate in plants involves complex metabolic pathways that begin with fundamental fatty acid synthesis machinery. The process initiates with acetyl-CoA carboxylase, which catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, representing the committed step in fatty acid biosynthesis [11]. This ATP-dependent reaction provides the essential building blocks for subsequent elongation reactions.

Fatty acid synthase complex, comprising two subunits (Fas1 and Fas2), catalyzes the series of reactions that convert malonyl-CoA to long-chain fatty acid esters [12]. The process requires significant amounts of NADPH as reducing energy, primarily supplied by cytosolic malic enzyme activity [12]. The fatty acid biosynthetic pathway proceeds through successive cycles of condensation, reduction, dehydration, and final reduction to produce saturated fatty acids.

Desaturation processes introduce double bonds into the fatty acid structure through the action of membrane-bound desaturases. Delta-6 desaturase (FADS2) converts linoleic acid to gamma-linolenic acid, while delta-5 desaturase (FADS1) converts dihomo-gamma-linolenic acid to arachidonic acid [13]. These enzymes, localized in the endoplasmic reticulum, utilize complex lipid substrates such as phosphatidylcholine and require NADPH as an electron donor.

Trans isomerization mechanisms in plants can occur through several pathways. Heat-induced formation represents one mechanism, where thermal stress at temperatures above 150°C can promote cis to trans isomerization through a proton transfer route [6]. The calculated energy barrier for transition from cis 18:1n-9 to trans 18:1n-9 is approximately 294.5 kJ/mol, with the trans configuration being thermodynamically more stable by 7.6 kJ/mol [6].

Elongation pathways involve ELOVL5 and other elongase enzymes that extend fatty acid chains through the addition of two-carbon units [13]. These reactions occur in the endoplasmic reticulum and contribute to the diversity of fatty acid structures found in plant lipids.

Role in Plant Defense Mechanisms

Methyl linolelaidate participates in plant defense mechanisms through multiple interconnected pathways. Direct antimicrobial activity represents the primary defense function, with the compound demonstrating selective inhibitory activity against Gram-positive bacterial species with minimum inhibitory concentrations (MIC) ranging from 0.01 to 1.0 mg/mL [9]. This antibacterial effect likely results from the compound's ability to disrupt bacterial cell membrane integrity through lipophilic interactions.

Membrane disruption mechanisms involve the integration of methyl linolelaidate into pathogen cell membranes, where the trans configuration of double bonds alters membrane fluidity and permeability [14]. The linear structure of trans fatty acids reduces membrane fluidity more effectively than cis isomers, potentially compromising the functional integrity of pathogenic microorganisms.

Oxidative stress induction represents another defense strategy, where methyl linolelaidate contributes to the generation of reactive oxygen species (ROS) through lipoxygenase (LOX) pathways [15]. LOX enzymes catalyze the hydroperoxidation of polyunsaturated fatty acids, resulting in the formation of unstable and highly reactive aldehydes, γ-ketols, and epoxides that exhibit antimicrobial properties [16].

Protein cross-linking mechanisms occur through the oxidation of phenolic compounds catalyzed by polyphenol oxidase and peroxidase enzymes [16]. The resulting quinones bind covalently to proteins, inhibiting their function and reducing the nutritional value of plant tissues for herbivorous organisms.

Signal transduction modulation involves the participation of methyl linolelaidate in plant hormone pathways, particularly those involving jasmonates and salicylic acid [17]. These signaling molecules coordinate plant defense responses against herbivores and necrotrophic pathogens, with fatty acid derivatives serving as precursors and modulators of the signaling cascade.

Systemic acquired resistance can be enhanced through the mobilization of fatty acid derivatives that function as long-distance signaling molecules [18]. The identification of novel ɣ-ketols and other oxygenated fatty acid derivatives in plant defense responses suggests that methyl linolelaidate may contribute to priming mechanisms that prepare plants for subsequent pathogen attacks.

Comparative Analysis with cis-Linoleate Derivatives

The comparison between methyl linolelaidate and its cis-linoleate counterparts reveals fundamental differences in molecular structure, biological activity, and ecological functions. Structural configuration differences center on the geometric arrangement around the double bonds, with trans isomers exhibiting a more linear structure compared to the bent configuration of cis isomers [19].

Physical properties show marked contrasts, with methyl linolelaidate demonstrating higher melting points and increased thermal stability compared to methyl linoleate [6]. The trans configuration results in molecular packing arrangements that more closely resemble saturated fatty acids, contributing to reduced membrane fluidity when incorporated into cellular membranes [14].

Biological activity variations are particularly notable in antimicrobial effectiveness. Methyl linolelaidate exhibits enhanced antibacterial activity against Gram-positive bacteria compared to its cis counterpart, with studies demonstrating selective inhibitory effects that are absent in methyl linoleate [9]. This enhanced activity likely results from the increased membrane disruptive capacity of the trans configuration.

Metabolic processing differences involve distinct enzyme recognition patterns and processing rates. Trans fatty acid methyl esters undergo different metabolic fates compared to cis isomers, with altered enzyme kinetics affecting their incorporation into cellular lipids and subsequent biological functions [20]. The linear structure of trans isomers can affect enzyme-substrate interactions, potentially leading to reduced processing efficiency.

Oxidation susceptibility patterns show contrasting behaviors, with methyl linolelaidate demonstrating lower susceptibility to lipid peroxidation compared to methyl linoleate [21]. This difference reflects the reduced reactivity of trans double bonds toward oxidative attack, contributing to the increased stability of trans fatty acid derivatives.

Membrane interaction studies reveal that methyl linolelaidate reduces membrane fluidity more significantly than methyl linoleate when incorporated into lipid bilayers [14]. This effect has implications for cellular function, as membrane fluidity is critical for proper protein function and cellular homeostasis.

Natural occurrence patterns show striking differences, with methyl linoleate being widely distributed across plant species while methyl linolelaidate shows limited natural occurrence [7]. This distribution pattern suggests that trans fatty acid methyl esters may represent specialized metabolites with specific ecological functions rather than general structural components.

Health implications studies indicate that while methyl linoleate serves essential physiological functions as an omega-6 fatty acid derivative, methyl linolelaidate and other trans fatty acids are associated with adverse health effects when consumed in significant quantities [20]. These effects include promotion of inflammatory responses and altered cellular metabolism.

Industrial applications reflect the different properties of these isomers, with trans fatty acid methyl esters finding use in applications requiring thermal stability and extended shelf life, while cis isomers are preferred for nutritional and cosmetic applications [22]. The regulatory landscape increasingly restricts the use of trans fatty acids in food applications due to health concerns.

Environmental stability considerations show that methyl linolelaidate exhibits greater resistance to environmental degradation compared to methyl linoleate, potentially affecting its persistence in ecological systems and bioaccumulation patterns [23]. This stability difference has implications for both the ecological roles of these compounds and their environmental fate.

Physical Description

Liquid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Exact Mass

294.255880323 g/mol

Monoisotopic Mass

294.255880323 g/mol

Boiling Point

373.00 to 374.00 °C. @ 760.00 mm Hg

Heavy Atom Count

21

Melting Point

-35 °C

UNII

JRB7ACQ5NW

Related CAS

19680-96-7

Other CAS

2566-97-4
11068-03-4
112-63-0
2462-85-3

Wikipedia

Methyl linolelaidate

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning; Emollient

General Manufacturing Information

Fatty acids, safflower-oil, Me esters: INACTIVE

Dates

Last modified: 07-20-2023

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